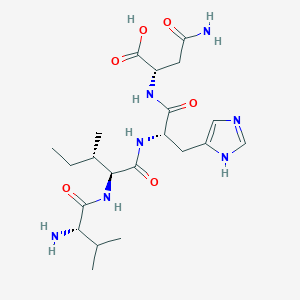
(S)-4-amino-2-((S)-2-((2S,3S)-2-((S)-2-amino-3-methylbutanamido)-3-methylpentanamido)-3-(1H-imidazol-4-yl)propanamido)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensinogen fragment 11-14 is a synthetic peptide derived from the larger angiotensinogen protein. This fragment consists of the amino acids Valine, Isoleucine, Histidine, and Asparagine. It is a product of the action of human kidney renin on human angiotensinogen . Angiotensinogen is the sole precursor of all angiotensin peptides, which play crucial roles in the regulation of blood pressure and fluid balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Angiotensinogen fragment 11-14 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of angiotensinogen fragment 11-14 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Análisis De Reacciones Químicas
Types of Reactions
Angiotensinogen fragment 11-14 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of histidine can lead to decreased binding affinity to its target receptors .
Aplicaciones Científicas De Investigación
Angiotensinogen fragment 11-14 has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of angiotensinogen fragment 11-14 involves its interaction with the renin-angiotensin system. Renin cleaves angiotensinogen to produce angiotensin I, which is further processed to angiotensin II. Angiotensin II binds to its receptors, leading to vasoconstriction and increased blood pressure. Angiotensinogen fragment 11-14 may modulate this pathway by influencing the activity of renin and other enzymes involved in the cascade .
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin I: A decapeptide produced from the cleavage of angiotensinogen by renin.
Angiotensin II: An octapeptide derived from angiotensin I, known for its potent vasoconstrictive properties.
Angiotensin III: A heptapeptide formed from the degradation of angiotensin II, with similar but less potent effects.
Uniqueness
Angiotensinogen fragment 11-14 is unique due to its specific sequence and its role as a substrate for renin. Unlike other angiotensin peptides, it does not directly exert biological effects but serves as a precursor in the renin-angiotensin system .
Propiedades
Fórmula molecular |
C21H35N7O6 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t11-,13-,14-,16-,17-/m0/s1 |
Clave InChI |
LVPCJMUBOHOZHE-LLLJDESDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
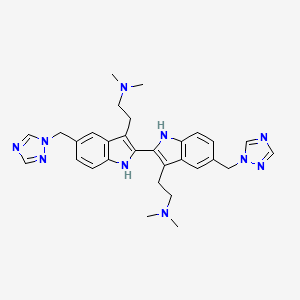

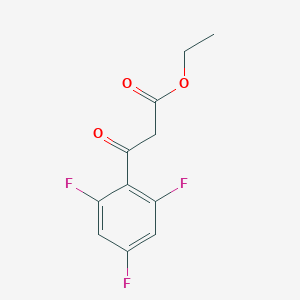
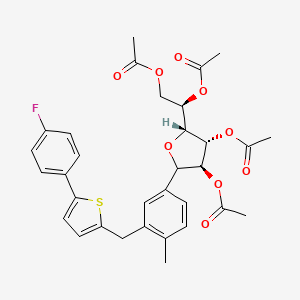
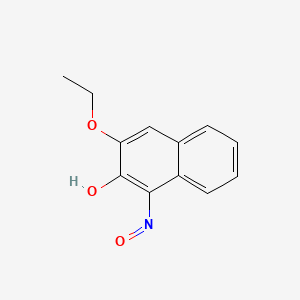
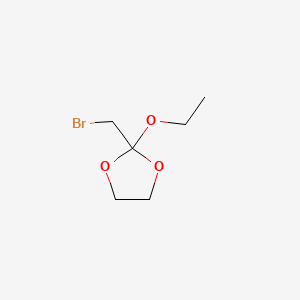
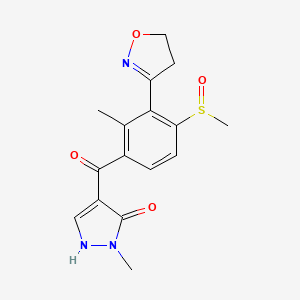
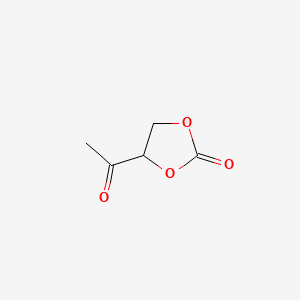
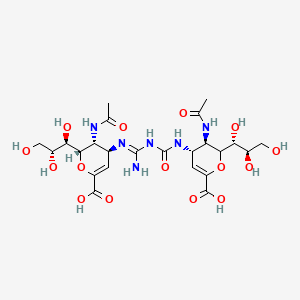
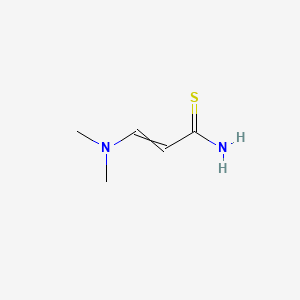
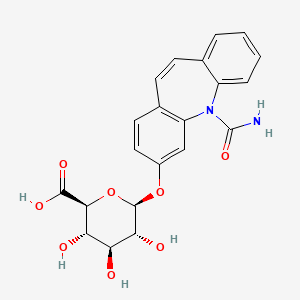
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
